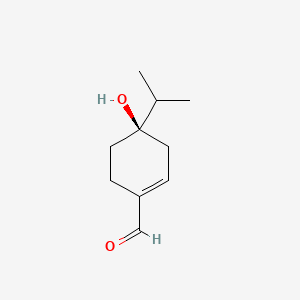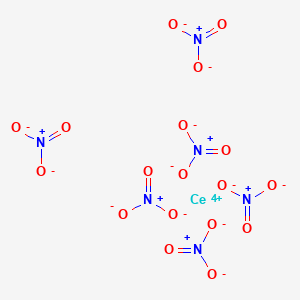
Cerium(4+);hexanitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cerium(4+);hexanitrate, also known as cerium tetranitrate, is a compound of cerium in its +4 oxidation state. Cerium is a member of the lanthanide series and is known for its ability to exist in multiple oxidation states, primarily +3 and +4. This compound is commonly used in various chemical processes due to its strong oxidizing properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cerium(4+);hexanitrate can be synthesized by dissolving cerium(IV) oxide in concentrated nitric acid. The reaction typically involves heating the mixture to facilitate the dissolution process. The resulting solution is then evaporated to obtain this compound crystals .
Industrial Production Methods: In industrial settings, this compound is produced by reacting cerium(III) nitrate with a strong oxidizing agent such as ammonium persulfate or bismuthate in the presence of nitric acid. This method ensures a high yield of this compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Cerium(4+);hexanitrate undergoes several types of chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent and can oxidize various organic and inorganic compounds.
Reduction: this compound can be reduced to cerium(III) nitrate in the presence of reducing agents.
Substitution: It can participate in substitution reactions where nitrate ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common reagents include organic compounds like alcohols and aldehydes. The reactions are typically carried out in acidic conditions.
Major Products Formed:
Oxidation: The major products include oxidized organic compounds and cerium(III) nitrate.
Reduction: The primary product is cerium(III) nitrate.
Applications De Recherche Scientifique
Cerium(4+);hexanitrate has a wide range of applications in scientific research, including:
Chemistry: It is used as an oxidizing agent in various organic synthesis reactions.
Biology: this compound is employed in studies involving oxidative stress and its effects on biological systems.
Medicine: It is used in the formulation of burn treatment creams due to its antimicrobial properties.
Industry: this compound is utilized in the production of catalysts, polishing agents, and in the separation of rare earth elements
Mécanisme D'action
The mechanism of action of cerium(4+);hexanitrate primarily involves its strong oxidizing properties. It can accept electrons from other compounds, leading to their oxidation. This process is facilitated by the high oxidation potential of cerium(4+). The molecular targets include various organic and inorganic compounds, and the pathways involved often include electron transfer reactions .
Comparaison Avec Des Composés Similaires
Cerium(III) nitrate: Unlike cerium(4+);hexanitrate, cerium(III) nitrate is in the +3 oxidation state and has different reactivity and applications.
Cerium(IV) sulfate: Another cerium(IV) compound with strong oxidizing properties, but it is used in different contexts such as volumetric analysis.
Cerium(IV) oxide:
Uniqueness: this compound is unique due to its high solubility in non-polar solvents and its ability to form stable complexes with various ligands. Its strong oxidizing properties make it particularly valuable in organic synthesis and industrial applications .
Propriétés
Formule moléculaire |
CeN6O18-2 |
|---|---|
Poids moléculaire |
512.15 g/mol |
Nom IUPAC |
cerium(4+);hexanitrate |
InChI |
InChI=1S/Ce.6NO3/c;6*2-1(3)4/q+4;6*-1 |
Clé InChI |
MXUQWOBUXGXBDB-UHFFFAOYSA-N |
SMILES canonique |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ce+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


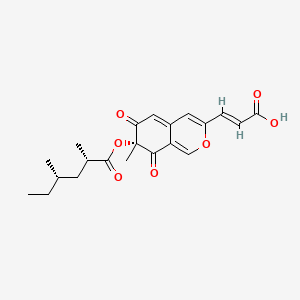
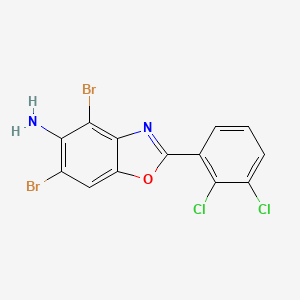

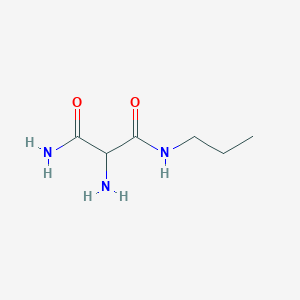

![3-chloro-N-[4-(dipropylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B13812982.png)
![3-{[(1S)-1-Carboxyethyl]amino}benzoic acid](/img/structure/B13812984.png)
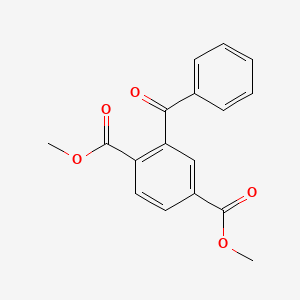

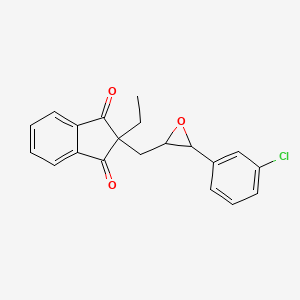

![2-Chloro-6,7,8,9,10,11-hexahydro-4H-pyrimido[6,1-A]isoquinolin-4-one](/img/structure/B13813029.png)
